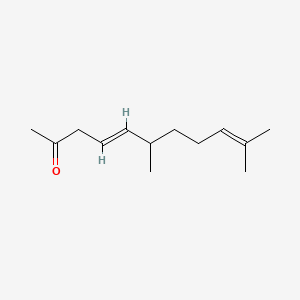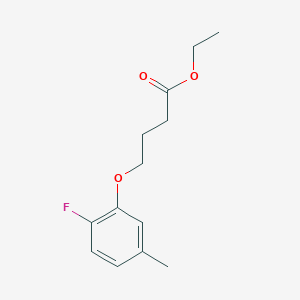![molecular formula C11H15NO4S B12655581 4-[Methyl(phenylsulfonyl)amino]butanoic acid CAS No. 46779-81-1](/img/structure/B12655581.png)
4-[Methyl(phenylsulfonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol S (BPS) is an organic compound with the chemical formula (HOC₆H₄)₂SO₂. It is characterized by two phenol functional groups on either side of a sulfonyl group. BPS is commonly used in curing fast-drying epoxy resin adhesives and is classified as a bisphenol, closely related to bisphenol A (BPA). BPS has gained popularity as a substitute for BPA due to its stability and reduced estrogenic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BPS can be synthesized through the sulfonation of phenol with sulfuric acid, followed by condensation with phenol. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, BPS is produced using a continuous process that involves the sulfonation of phenol with sulfur trioxide, followed by neutralization with sodium hydroxide. This method ensures consistent quality and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
BPS undergoes various chemical reactions, including:
Oxidation: BPS can be oxidized to form sulfone derivatives.
Reduction: Reduction of BPS can yield phenolic compounds.
Substitution: BPS can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, while nitration requires nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated BPS derivatives.
Aplicaciones Científicas De Investigación
BPS has a wide range of applications in scientific research, including:
Mecanismo De Acción
BPS exerts its effects by interacting with estrogen receptors and thyroid hormone receptors. It can compete with natural hormones for binding sites, potentially disrupting normal hormonal functions. BPS has been shown to induce conformational changes in proteins, affecting their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (BPA): BPS is often used as a substitute for BPA due to its similar structure but reduced estrogenic activity.
Bisphenol F (BPF): Another alternative to BPA, BPF has similar applications but different chemical properties.
Bisphenol AF (BPAF): A fluorinated bisphenol with distinct chemical and physical properties.
Uniqueness of BPS
BPS is unique in its stability to heat and light compared to BPA. It also has a lower estrogenic activity, making it a preferred alternative in applications where BPA’s estrogenic effects are a concern .
Propiedades
Número CAS |
46779-81-1 |
|---|---|
Fórmula molecular |
C11H15NO4S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
4-[benzenesulfonyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-12(9-5-8-11(13)14)17(15,16)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) |
Clave InChI |
NXYIFORJIPIMEE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


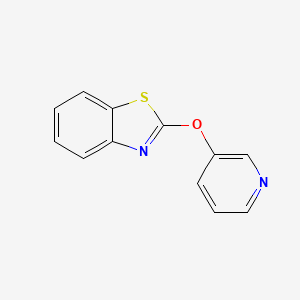
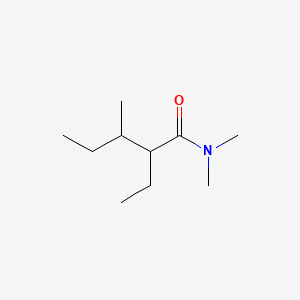

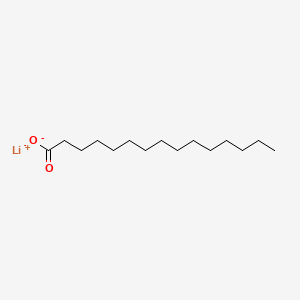
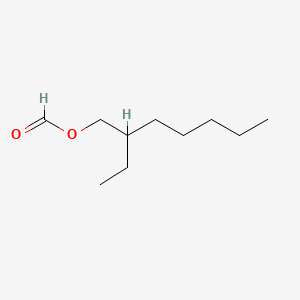
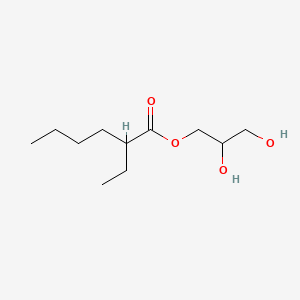
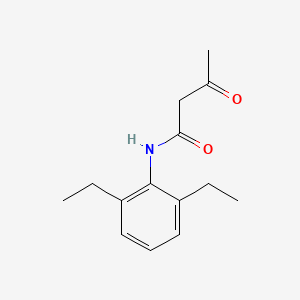
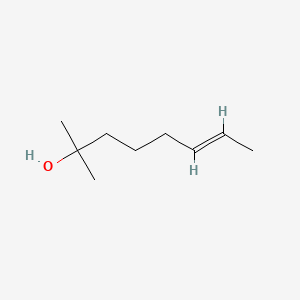
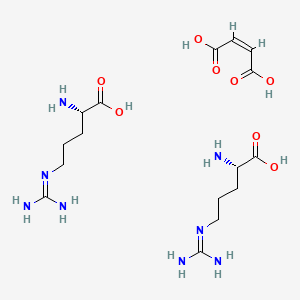
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

